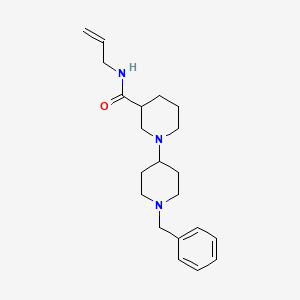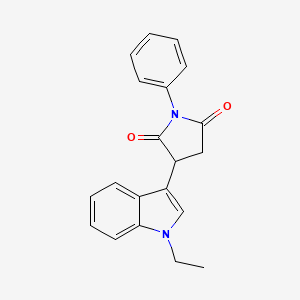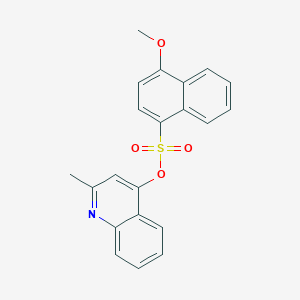![molecular formula C22H28N4O3 B6100254 N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B6100254.png)
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that features a combination of several functional groups, including an oxolane ring, a piperidine ring, a pyrazole ring, and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the functional groups: The final step involves the coupling of the oxolane, piperidine, and pyrazole rings with the phenylpropanamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyrazoles.
Applications De Recherche Scientifique
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mécanisme D'action
The mechanism of action of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylacetamide
- N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylbutanamide
Uniqueness
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-21(7-6-17-4-2-1-3-5-17)24-20-8-12-23-26(20)19-9-13-25(14-10-19)22(28)18-11-15-29-16-18/h1-5,8,12,18-19H,6-7,9-11,13-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZFXWRNUGROGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-(2-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6100184.png)

![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B6100220.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6100232.png)
![[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B6100248.png)

![2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B6100258.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6100277.png)
